(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride
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Overview
Description
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is a complex organic compound It is a derivative of mandelic acid, which is an aromatic alpha hydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride typically involves the esterification of mandelic acid with the corresponding alcohol under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid, which also forms the hydrochloride salt of the ester. The reaction conditions usually involve heating the reactants to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. The purification of the final product is typically achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bacterial infections.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of mandelic acid, alpha-isopropyl-, 1,4-dimethyl-1,2,5,6-tetrahydro-3-pyridylmethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, known for its use in skincare and as an antibacterial agent.
Phenylacetic acid: Another aromatic acid with similar chemical properties.
Vanillylmandelic acid: A metabolite of catecholamines, used as a biomarker in medical diagnostics.
Uniqueness
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl2-hydroxy-3-methyl-2-phenylbutanoate chloride is unique due to its specific ester structure and the presence of the hydrochloride salt. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
101710-99-0 |
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Molecular Formula |
C19H28ClNO3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
(1,4-dimethyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride |
InChI |
InChI=1S/C19H27NO3.ClH/c1-14(2)19(22,17-8-6-5-7-9-17)18(21)23-13-16-12-20(4)11-10-15(16)3;/h5-9,14,22H,10-13H2,1-4H3;1H |
InChI Key |
ZEUWFFZFGJFZOO-UHFFFAOYSA-N |
SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Canonical SMILES |
CC1=C(C[NH+](CC1)C)COC(=O)C(C2=CC=CC=C2)(C(C)C)O.[Cl-] |
Synonyms |
(1,4-dimethyl-5,6-dihydro-2H-pyridin-3-yl)methyl 2-hydroxy-3-methyl-2- phenyl-butanoate chloride |
Origin of Product |
United States |
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